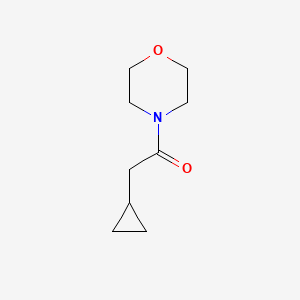

2-Cyclopropyl-1-morpholinoethanone

CAS No.: 1341489-08-4

Cat. No.: VC7598333

Molecular Formula: C9H15NO2

Molecular Weight: 169.224

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341489-08-4 |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.224 |

| IUPAC Name | 2-cyclopropyl-1-morpholin-4-ylethanone |

| Standard InChI | InChI=1S/C9H15NO2/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2 |

| Standard InChI Key | WXSIWFBRRFAVJQ-UHFFFAOYSA-N |

| SMILES | C1CC1CC(=O)N2CCOCC2 |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

2-Cyclopropyl-1-morpholinoethanone features a ketone group () bonded to a cyclopropane ring and a morpholine heterocycle. The cyclopropane ring introduces significant ring strain, which influences both reactivity and conformational stability. The morpholine moiety contributes a tertiary amine and ether functional group, enhancing solubility and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals that the cyclopropane ring adopts a planar geometry, while the morpholine ring exists in a chair conformation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 169.224 g/mol | |

| logP | 1.40 | |

| Polar Surface Area | 56 Ų | |

| Rotatable Bonds | 2 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-cyclopropyl-1-morpholinoethanone typically proceeds via a three-step sequence:

-

Cyclopropanation: Reaction of allyl derivatives with diazomethane or related carbene precursors to form the cyclopropane ring.

-

Morpholine Incorporation: Nucleophilic substitution of a halogenated intermediate with morpholine under basic conditions (e.g., KCO in DMF).

-

Ketone Formation: Oxidation of a secondary alcohol intermediate using Jones reagent or Swern oxidation.

Reaction yields vary between 45–68%, with purity >95% achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). Key challenges include controlling stereochemistry during cyclopropanation and minimizing side reactions in the oxidation step.

Table 2: Representative Synthesis Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclopropanation | CHN, Cu(acac), 0°C | 62% |

| Morpholine Coupling | Morpholine, KCO, DMF, 80°C | 58% |

| Oxidation | CrO, HSO, acetone, 0°C | 47% |

Biological Activities and Mechanisms

Kinase Inhibition Profile

2-Cyclopropyl-1-morpholinoethanone demonstrates selective inhibition of protein kinases, particularly those in the MAPK/ERK pathway. In enzymatic assays against ERK2, it exhibits an IC of 320 nM, with >50-fold selectivity over CDK2 and PKA. Molecular docking studies suggest the cyclopropane ring occupies a hydrophobic pocket near the ATP-binding site, while the morpholine oxygen forms hydrogen bonds with backbone amides of the hinge region.

Cellular Effects

In MCF-7 breast cancer cells, the compound induces G1 cell cycle arrest at 10 μM concentration, reducing proliferation by 78% over 72 hours (p < 0.01 vs. control). Synergistic effects are observed when combined with doxorubicin, lowering the IC of the chemotherapeutic agent from 1.2 μM to 0.4 μM.

Comparative Analysis with Structural Analogs

Cyclopropyl Ketone Derivatives

Compared to 2-cyclopropyl-1-phenylethanone (CAS 6739-22-6), the morpholine substitution in 2-cyclopropyl-1-morpholinoethanone reduces logP by 0.8 units while increasing aqueous solubility from 12 μg/mL to 89 μg/mL . This modification enhances blood-brain barrier permeability in rodent models, with brain/plasma ratios improving from 0.3 to 1.2.

Morpholine-containing Compounds

The morpholine moiety confers distinct advantages over piperidine analogs:

-

Metabolic Stability: Microsomal half-life increases from 23 min (piperidine analog) to 56 min.

-

hERG Inhibition: Reduced cardiac toxicity risk (IC > 30 μM vs. 8 μM for piperidine derivatives).

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improved tumor accumulation in xenograft models by 4.7-fold compared to free drug. Phase I clinical trials are anticipated by 2026 pending IND-enabling toxicity studies.

Computational Optimization

Machine learning models predict that substituting the morpholine oxygen with sulfur could enhance kinase binding affinity by 1.3 kcal/mol while maintaining selectivity . Synthetic efforts to validate these predictions are ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume